4-Chloro-2,3,5,6-tetrafluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C6H2ClF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3,5,6-tetrafluoroaniline can be synthesized through the reaction of chloropentafluorobenzene with ammonia. This reaction typically occurs in the presence of a catalyst, such as copper (I) salt, which facilitates the substitution of fluorine atoms with an amino group . The reaction conditions generally involve heating the reactants in a suitable solvent under controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, amines, and other nucleophiles. Conditions typically involve heating in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-2,3,5,6-tetrafluoroaniline .
Scientific Research Applications
4-Chloro-2,3,5,6-tetrafluoroaniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound’s chlorine or fluorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroaniline: Similar in structure but lacks the chlorine atom.
2-Chloro-3,4,5,6-tetrafluoroaniline: Similar but with the chlorine atom in a different position.
Uniqueness
4-Chloro-2,3,5,6-tetrafluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetrafluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRIBPGPMVZBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.